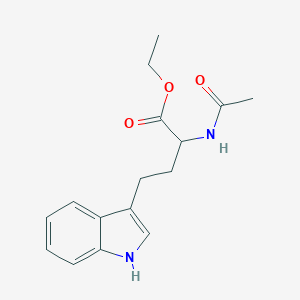

ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

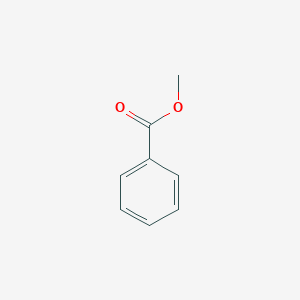

Ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate is a chemical compound that belongs to the family of indole-based molecules. It has a molecular formula of C16H20N2O3 and a molecular weight of 288.34 g/mol .

Synthesis Analysis

In one study, 4-(1H-indol-3-yl)butanoic acid was sequentially transformed into ethyl 4-(1H-indol-3-yl)butanoate, 4-(1H-indol-3-yl)butanohydrazide, and 5-[3-(1H-indol-3-yl)propyl]-1,3,4-oxadiazole-2-thiol as a nucleophile . In the second phase, various electrophiles were synthesized by reacting substituted-anilines with 4-chlorobutanoyl chloride .

Molecular Structure Analysis

The molecular structure of ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate consists of 16 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The average mass is 288.342 Da and the monoisotopic mass is 288.147400 Da .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate include the transformation of 4-(1H-indol-3-yl)butanoic acid into ethyl 4-(1H-indol-3-yl)butanoate, followed by the formation of 4-(1H-indol-3-yl)butanohydrazide and 5-[3-(1H-indol-3-yl)propyl]-1,3,4-oxadiazole-2-thiol .

Physical And Chemical Properties Analysis

Ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate has a molecular formula of C16H20N2O3 and a molecular weight of 288.34 g/mol . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Applications De Recherche Scientifique

Anti-Inflammatory Properties

“N-Acetyl-D,L-homotryptophan Ethyl Ester” exhibits anti-inflammatory effects due to its structural resemblance to ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). By modulating inflammatory pathways, it may help manage conditions like arthritis and musculoskeletal disorders .

Antiviral Research

Given the compound’s unique structure, it’s worth investigating its antiviral potential. Researchers could explore its activity against specific viruses, such as HIV-1, using molecular docking studies .

Molecular Gelators

Considering its indole-based structure, “N-Acetyl-D,L-homotryptophan Ethyl Ester” could serve as a molecular gelator. Researchers could study its self-assembly behavior and gel-forming properties .

Propriétés

IUPAC Name |

ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c1-3-21-16(20)15(18-11(2)19)9-8-12-10-17-14-7-5-4-6-13(12)14/h4-7,10,15,17H,3,8-9H2,1-2H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEONLGJLYNAMEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CNC2=CC=CC=C21)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370640 |

Source

|

| Record name | ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate | |

CAS RN |

110504-55-7 |

Source

|

| Record name | ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea](/img/structure/B43255.png)

![1-[(2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B43261.png)

![N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B43262.png)